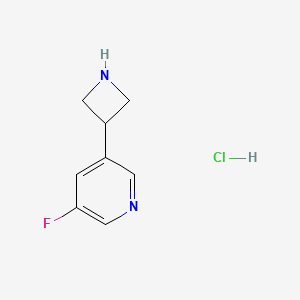
Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the diphenylmethylene intermediate: This step involves the reaction of benzaldehyde with an appropriate amine to form the diphenylmethylene group.
Introduction of the pyrazin-2-yl group: This can be achieved through a nucleophilic substitution reaction where the pyrazine ring is introduced.
Esterification: The final step involves the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the aromaticity or introducing new functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while reduction could produce more saturated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzylamino)-2-(pyrazin-2-yl)acetate: Similar structure but with a benzyl group instead of the diphenylmethylene group.
Ethyl 2-((phenylmethylene)amino)-2-(pyrazin-2-yl)acetate: Similar but with a phenylmethylene group.
Uniqueness
Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate is unique due to the presence of both the diphenylmethylene and pyrazin-2-yl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylideneamino)-2-pyrazin-2-ylacetate |
InChI |
InChI=1S/C21H19N3O2/c1-2-26-21(25)20(18-15-22-13-14-23-18)24-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,20H,2H2,1H3 |
InChI Key |
XBKKXDRZCKXSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)
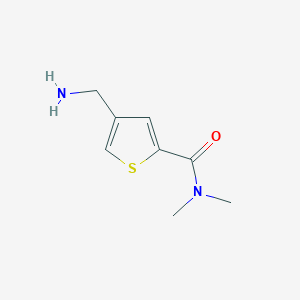
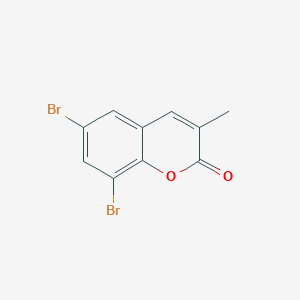
![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)
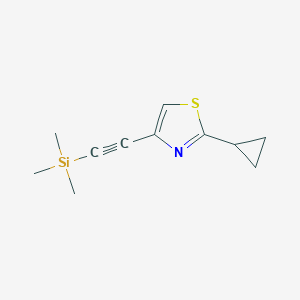
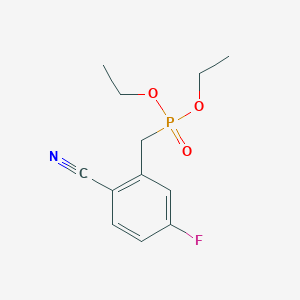
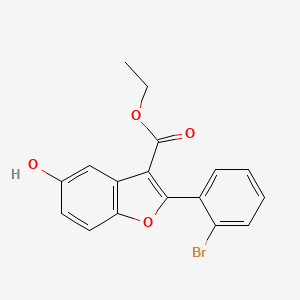
![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
